Bullatenone

Description

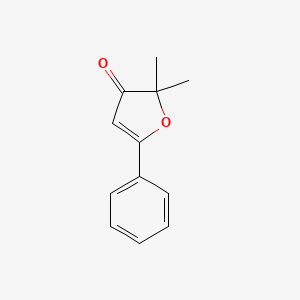

from Lophomyrtus bullata; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

493-71-0 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,2-dimethyl-5-phenylfuran-3-one |

InChI |

InChI=1S/C12H12O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

LTRTYBNTZIFLOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C=C(O1)C2=CC=CC=C2)C |

Other CAS No. |

493-71-0 |

Synonyms |

bullatenone |

Origin of Product |

United States |

Foundational & Exploratory

Bullatenone from Lophomyrtus bullata: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of bullatenone, a bioactive compound sourced from the New Zealand native shrub, Lophomyrtus bullata. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical, biological, and experimental aspects of this compound and its natural source. The guide covers the chemical composition of Lophomyrtus bullata, highlighting the existence of distinct chemotypes. It details the known biological activities of compounds isolated from the plant, including cytotoxic and antimicrobial properties. While specific signaling pathways of this compound remain unelucidated in current literature, this guide furnishes detailed experimental methodologies for extraction, isolation, and bioactivity assessment based on available research, alongside proposing logical workflows for further investigation.

Introduction

Lophomyrtus bullata, a member of the Myrtaceae family, is a shrub endemic to New Zealand.[1] It is the sole known natural source of the volatile bioactive compound, this compound.[1] This plant exhibits significant chemical diversity, with distinct chemotypes that vary in their essential oil composition.[1] Beyond this compound, L. bullata is a source of other notable compounds, including 4-methyl-1-phenylpentane-1,3-dione and the cytotoxic agent, bullataketal.[1][2] The unique chemical profile of this plant has drawn attention for its potential applications in pharmacology and other industries. This guide aims to synthesize the current knowledge on this compound and Lophomyrtus bullata to facilitate further research and development.

Chemical Composition of Lophomyrtus bullata

The chemical composition of the essential oil of Lophomyrtus bullata is highly variable, leading to the classification of the species into several chemotypes. The primary methods for analyzing these constituents are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Major Chemotypes

Three main chemotypes of Lophomyrtus bullata have been identified based on the dominant compounds in their essential oils:[1]

-

This compound-dominant chemotype: This is a relatively rare chemotype where this compound is the major volatile constituent.

-

4-Methyl-1-phenylpentane-1,3-dione-dominant chemotype: In this chemotype, the 1,3-dione compound is the most abundant.

-

Sesquiterpene-rich chemotype: This is the most common chemotype, characterized by high concentrations of sesquiterpenes such as allo-aromadendrene.[1]

Key Chemical Constituents

The following table summarizes the key compounds identified in Lophomyrtus bullata. While the existence of different chemotypes is established, specific percentage compositions are not consistently reported across the literature.

| Compound | Chemical Class | Chemotype Association | Known Biological Activity |

| This compound | Ketone | This compound-dominant | Antifungal against Candida albicans and Cladosporium resinae |

| 4-Methyl-1-phenylpentane-1,3-dione | 1,3-Dione | 4-Methyl-1-phenylpentane-1,3-dione-dominant | Antibacterial against Bacillus subtilis |

| Allo-aromadendrene | Sesquiterpene | Sesquiterpene-rich | Not specified in the context of L. bullata |

| Bullataketal | Triketone-phloroglucinol-bullatenone hybrid | Co-occurs with this compound | Cytotoxic against P388 cell line (IC₅₀ of 1 µg/mL)[2][3] |

Biological Activities

Research into the bioactivity of compounds from Lophomyrtus bullata has revealed promising antimicrobial and cytotoxic properties.

Antimicrobial Activity

Essential oils from different chemotypes of L. bullata have demonstrated distinct antimicrobial activities. An essential oil rich in this compound exhibited antifungal activity against Candida albicans and Cladosporium resinae.[1] In contrast, an essential oil from the 4-methyl-1-phenylpentane-1,3-dione chemotype showed antibacterial activity against Bacillus subtilis.[1]

Cytotoxic Activity

A non-volatile compound, bullataketal, which is a hybrid of a triketone, phloroglucinol, and this compound, has been isolated from L. bullata.[2] This compound has demonstrated cytotoxic activity against the P388 murine leukemia cell line with an IC₅₀ value of 1 µg/mL.[2][3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of compounds from Lophomyrtus bullata, based on established scientific practices.

Extraction of Essential Oil by Steam Distillation

A common method for extracting volatile compounds like this compound from plant material is steam distillation.

Protocol:

-

Plant Material Preparation: Fresh leaves of Lophomyrtus bullata are harvested and, if necessary, coarsely chopped to increase the surface area for steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for laboratory-scale steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Distillation:

-

The boiling flask is filled with distilled water and heated.

-

Steam generated from the boiling flask is passed through the plant material in the biomass flask.

-

The steam, now carrying the volatile essential oils, is directed to the condenser.

-

The condensate, a mixture of water and essential oil, is collected in the collection vessel.

-

-

Separation: The essential oil, being immiscible with water, will form a separate layer and can be collected.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate and stored in a sealed vial in the dark at 4°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like an essential oil.

Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

GC Parameters (Example):

-

Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.

-

Injection Volume: 1 µL in split mode (e.g., split ratio 1:50).

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Component Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol for P388 Murine Leukemia Cells:

-

Cell Culture: P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound (e.g., bullataketal) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol for Candida albicans:

-

Inoculum Preparation: C. albicans is grown on a suitable agar medium. A suspension of the yeast is prepared in sterile saline or broth and adjusted to a specific turbidity, corresponding to a known cell concentration.

-

Assay Plate Preparation: The antifungal agent (e.g., this compound-rich essential oil) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared yeast suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible yeast growth compared to the growth in the control wells (no antifungal agent).

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no published research detailing the specific signaling pathways affected by this compound. This represents a significant knowledge gap and a promising area for future research. Below are proposed experimental workflows to investigate the mechanism of action of this compound.

Proposed Workflow for Investigating Cytotoxic Mechanism

References

- 1. This compound, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cytotoxic triketone-phloroglucinol-bullatenone hybrid from Lophomyrtus bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cytotoxic triketone–phloroglucinol–this compound hybrid from Lophomyrtus bullata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Bullatenone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatenone, a naturally occurring furanone derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for assessing its antifungal and anti-inflammatory activities are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores the potential mechanisms of action, including its interaction with key signaling pathways, and outlines established synthetic routes for its production. This guide is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 2,2-dimethyl-5-phenylfuran-3(2H)-one. Its structure features a furanone ring system with two methyl groups at the C2 position and a phenyl group at the C5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | 2,2-dimethyl-5-phenylfuran-3(2H)-one | |

| CAS Number | 493-71-0 | |

| Appearance | Crystalline solid | [2] |

| SMILES | CC1(C)OC(=CC1=O)C2=CC=CC=C2 | |

| InChI Key | LTRTYBNTZIFLOT-UHFFFAOYSA-N | |

| Natural Source | Lophomyrtus bullata (a shrub endemic to New Zealand) | [2] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the this compound molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretching vibration is typically observed in the range of 1700-1725 cm⁻¹.[3] The spectrum also shows absorptions corresponding to C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~1705 | C=O stretch (α,β-unsaturated ketone) |

| Other data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern provides further structural information.

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| Other fragmentation data not available in search results |

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with antifungal and anti-inflammatory properties being the most notable.

Antifungal Activity

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active research. While specific IC₅₀ values for targets like cyclooxygenase (COX) enzymes are not detailed in the search results, the structural class of furanones suggests potential interaction with inflammatory pathways.

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound may exert its anti-inflammatory effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. Further research is required to definitively elucidate the specific molecular targets of this compound within these pathways.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the biological activities of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]

References

- 1. scielo.br [scielo.br]

- 2. academic.oup.com [academic.oup.com]

- 3. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. repositorio.unesp.br [repositorio.unesp.br]

Biological Activity of 2,2-dimethyl-5-phenyl-3(2H)-furanone: An In-depth Technical Guide

Disclaimer: Direct scientific literature detailing the specific biological activities of 2,2-dimethyl-5-phenyl-3(2H)-furanone is limited. This guide provides a comprehensive overview of the biological activities of structurally related furanone derivatives, which may serve as a predictive framework for the potential activities of the title compound. The data and protocols presented herein are for these related compounds and should be interpreted with this context in mind.

Introduction

Furanones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core furanone scaffold is present in numerous natural products and has been utilized as a template for the synthesis of novel therapeutic agents. This technical guide focuses on the biological activities of furanone derivatives structurally related to 2,2-dimethyl-5-phenyl-3(2H)-furanone, with a primary emphasis on their anti-inflammatory, cytotoxic, antioxidant, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals.

Key Biological Activities of Related Furanone Derivatives

The biological activities of furanone derivatives are largely influenced by the nature and position of substituents on the furanone ring. For derivatives related to 2,2-dimethyl-5-phenyl-3(2H)-furanone, the most prominently reported activities are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of 4,5-diaryl-3(2H)-furanone derivatives.[1][2][3] The primary mechanism of action for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

| Compound Class | Assay | Target | IC50 / Activity | Reference |

| 4,5-diaryl-3(2H)-furanones | COX-1 Inhibition | COX-1 | 2.8 µM (for a fluoro-substituted derivative) | [1][2][3] |

| 4,5-diaryl-3(2H)-furanones | Carrageenan-induced paw edema | In vivo anti-inflammatory | 54% inhibition at 0.01 mmol/kg | [1][2][3] |

Cytotoxic and Anticancer Activity

The furanone scaffold has been explored for its potential in cancer therapy. Derivatives have shown cytotoxic effects against various cancer cell lines.

| Compound Class | Cell Line | IC50 | Reference |

| 5-arylated 2(5H)-furanones | MAC 13 (murine colon cancer) | 30-50 µM | [4] |

| 5-arylated 2(5H)-furanones | MAC 16 (murine colon cancer) | 40-50 µM | [4] |

| 4,5-diaryl-3(2H)-furanones | MCF-7 (human breast cancer) | 10 µM | [1][2][3] |

| 4,5-diaryl-3(2H)-furanones | HSC-3 (human squamous cell carcinoma) | 7.5 µM | [1][2][3] |

Antioxidant Activity

Certain furanone derivatives, particularly those with hydroxyl substitutions, have demonstrated antioxidant properties. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

| Compound Class | Assay | IC50 | Reference |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | DPPH radical scavenging | 10.3 µM (for a 2,3-dihydroxy phenyl derivative) | [5] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Superoxide anion quenching | 0.187 mM | [5] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Lipid peroxidation inhibition | 0.129 mM | [5] |

Antimicrobial Activity

The furanone core is also associated with antimicrobial and antifungal activities. Various derivatives have been shown to inhibit the growth of pathogenic microorganisms.

| Compound Class | Organism | MIC | Reference |

| Chiral 2(5H)-furanone sulfones | Staphylococcus aureus | 8 µg/mL | [6] |

| Chiral 2(5H)-furanone sulfones | Bacillus subtilis | 8 µg/mL | [6] |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | 10-20 µg/mL | [7] |

Experimental Protocols for Key Experiments

The following are detailed methodologies for key experiments cited in the literature for the biological evaluation of related furanone derivatives.

COX Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione (5 mM), hemoglobin (5 µM), and the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (substrate) at a final concentration of 5 µM.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Termination: The reaction is terminated by the addition of a solution of HCl.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HSC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Minimal Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by furanone derivatives and a general workflow for their biological evaluation.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Furanone Derivatives.

Caption: Experimental Workflow for Assessing the Cytotoxicity of Furanone Derivatives.

Conclusion

While specific biological data for 2,2-dimethyl-5-phenyl-3(2H)-furanone remains to be elucidated, the extensive research on structurally similar furanone derivatives provides a strong foundation for predicting its potential pharmacological profile. The furanone scaffold is a versatile platform exhibiting a range of activities, most notably anti-inflammatory and cytotoxic effects. The provided quantitative data, experimental protocols, and pathway diagrams for related compounds offer a valuable resource for guiding future research and development efforts for this class of molecules. Further investigation is warranted to specifically characterize the biological activity of 2,2-dimethyl-5-phenyl-3(2H)-furanone and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Cytotoxic Effects of Bullatenone on Cancer Cell Lines

A comprehensive analysis of available research indicates a significant gap in the scientific literature regarding the cytotoxic effects of bullatenone on cancer cell lines. Extensive searches have not yielded specific studies detailing its efficacy, underlying mechanisms of action, or quantitative data such as IC50 values against various cancer cell types.

Therefore, this guide will hypothesize the potential cytotoxic mechanisms of this compound based on its chemical structure as a dibenzoylmethane derivative, a class of compounds that has demonstrated anticancer properties. This document will serve as a foundational framework for future research, outlining potential experimental approaches and signaling pathways that warrant investigation.

Introduction to this compound

This compound is a naturally occurring dibenzoylmethane derivative. While specific studies on its bioactivity are scarce, the broader class of dibenzoylmethanes has been a subject of interest in cancer research due to their structural similarity to curcumin and other polyphenolic compounds known to possess anticancer, antioxidant, and anti-inflammatory properties. This guide will extrapolate potential mechanisms and experimental designs from research on analogous compounds.

Postulated Cytotoxic Mechanisms and Signaling Pathways

Based on the known activities of structurally related compounds, this compound could potentially exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The signaling pathways likely to be involved are multifaceted and interconnected.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Dibenzoylmethane derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling Pathway for this compound:

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

Induction of Cell Cycle Arrest

Another potential mechanism is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from dividing and proliferating.

Hypothesized Cell Cycle Arrest Pathway for this compound:

Caption: Hypothesized cell cycle arrest pathway induced by this compound.

Proposed Experimental Protocols for Future Research

To validate the hypothesized cytotoxic effects of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed framework for such investigations.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines from different tissues (e.g., breast: MCF-7, MDA-MB-231; colon: HCT116, HT-29; lung: A549; prostate: PC-3) and a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) should be used.

-

Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability will be calculated, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) will be determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) will be quantified.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend them in PBS containing RNase A and PI.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.

Western Blot Analysis

This technique is used to detect specific proteins involved in the hypothesized signaling pathways.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-9, Caspase-3, p53, p21, CDK1, Cyclin B). A loading control (e.g., β-actin) should also be used.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The relative expression levels of the target proteins will be quantified and normalized to the loading control.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the cytotoxic effects of this compound.

Caption: Proposed experimental workflow for this compound cytotoxicity studies.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is currently available, the following table is a template for how such data should be presented once obtained.

| Cell Line | This compound IC50 (µM) - 48h |

| Breast Cancer | |

| MCF-7 | Data Unavailable |

| MDA-MB-231 | Data Unavailable |

| Colon Cancer | |

| HCT116 | Data Unavailable |

| HT-29 | Data Unavailable |

| Lung Cancer | |

| A549 | Data Unavailable |

| Prostate Cancer | |

| PC-3 | Data Unavailable |

| Non-Cancerous | |

| HDF | Data Unavailable |

Conclusion and Future Directions

This technical guide highlights the significant lack of research on the cytotoxic effects of this compound on cancer cell lines. Based on its chemical structure, it is plausible that this compound could induce apoptosis and cell cycle arrest in cancer cells. The proposed experimental protocols and workflows provide a clear roadmap for future investigations to elucidate its potential as an anticancer agent. Further research is imperative to determine the actual cytotoxic profile of this compound and to validate the hypothesized mechanisms of action. Such studies would be a valuable contribution to the field of natural product-based cancer drug discovery.

Bullatenone Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatenone, a naturally occurring 3(2H)-furanone, and its synthetic derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of potential bioactivities. This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and potential therapeutic applications of this compound derivatives. Drawing upon available data for structurally related flavonoids, chalcones, and flavanones, this document outlines the current understanding of their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside visualizations of key signaling pathways implicated in their activity. This guide aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound, chemically known as 2,2-dimethyl-5-styryl-dihydrofuran-3-one, is a furanone derivative that has garnered interest due to its structural similarity to other biologically active natural products. The core dihydrofuranone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated pharmacological effects. The exploration of this compound derivatives is driven by the hypothesis that modifications to its basic structure can lead to the development of potent and selective therapeutic agents. This guide will delve into the known and extrapolated bioactivities of these derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various organic chemistry methodologies. A common approach involves the regiocontrolled formation of the 4,5-dihydro-3(2H)-furanone ring system.

General Synthetic Strategy

A representative synthesis of this compound is illustrated below. The total synthesis often involves the construction of the furanone ring from acyclic precursors.[1]

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol is a representative example based on common synthetic methods for related furanones.

Materials:

-

Substituted 2-butyne-1,4-diol

-

Silver nitrate (AgNO₃) or other suitable catalyst

-

Acetyl chloride

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

-

Silica gel for column chromatography

Procedure:

-

Monoacetylation: The substituted 2-butyne-1,4-diol is selectively monoacetylated at the less hindered hydroxyl group using acetyl chloride in an appropriate solvent.

-

Cyclization: The resulting monoacetate is subjected to a silver(I)-catalyzed rearrangement and cyclization to yield a 3-acetoxy-2,5-dihydrofuran intermediate.

-

Hydrolysis: The enol acetate is hydrolyzed to afford the corresponding 4,5-dihydro-3(2H)-furanone.

-

Oxidation (optional for 3(2H)-furanone): The dihydro-furanone can be oxidized with DDQ to yield the corresponding 3(2H)-furanone.

-

Purification: The final product is purified by column chromatography on silica gel.

Biological Activities of this compound Derivatives

While specific data on a wide range of this compound derivatives is limited, the bioactivities of structurally similar compounds, such as flavones, flavanones, and chalcones, provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Chalcones and flavanones, which share structural motifs with this compound, have demonstrated significant anticancer properties. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Chalcone Derivative | MCF-7 (Breast) | 3.44 ± 0.19 | Doxorubicin | - |

| Chalcone Derivative | HepG2 (Liver) | 4.64 ± 0.23 | Doxorubicin | - |

| Chalcone Derivative | HCT116 (Colon) | 6.31 ± 0.27 | Doxorubicin | - |

| Flavanone Derivative | MCF7 (Breast) | 7.3 | 2-phenyl chroman-4-one | >100 |

| Flavanone Derivative | HT29 (Colon) | 4.9 | 2-phenyl chroman-4-one | >100 |

| Flavanone Derivative | A498 (Kidney) | 5.7 | 2-phenyl chroman-4-one | >100 |

Note: The IC₅₀ values are representative and sourced from studies on chalcone and flavanone derivatives due to the limited availability of data on this compound derivatives.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be inferred from studies on related compounds that modulate key inflammatory pathways. A notable example is Bullatine A, which has been shown to exert anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[5]

Table 2: Representative Anti-inflammatory Activity of Structurally Related Compounds

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |

| Flavanone Derivative | NO Production (RAW 264.7) | 0.603 | Pinocembrin | 203.60 |

| Flavanone Derivative | NO Production (RAW 264.7) | 0.906 | Pinocembrin | 203.60 |

| Flavanone Derivative | NO Production (RAW 264.7) | 1.030 | Pinocembrin | 203.60 |

Note: The IC₅₀ values are for flavanone derivatives and highlight their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.[6]

Experimental Protocol: Griess Assay for Nitrite Determination

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

LPS (Lipopolysaccharide)

-

This compound derivatives

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Cell Stimulation: Plate RAW 264.7 cells and stimulate with LPS in the presence or absence of this compound derivatives for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. promega.com [promega.com]

Methodological & Application

Application Note & Protocol: Extraction of Bullatenone from Lophomyrtus bullata

Abstract

This document provides a detailed protocol for the extraction of bullatenone, a volatile bioactive compound, from the plant material of Lophomyrtus bullata. This compound (C₁₂H₁₂O₂) is a furanone derivative with recognized antifungal, insect-repellent, and anti-ulcer activities.[1] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development. It outlines a standard solid-liquid extraction method and discusses alternative techniques for process optimization.

Introduction

This compound is a secondary metabolite naturally occurring in the New Zealand shrub Lophomyrtus bullata (Myrtaceae), and it is currently the only known natural source of this compound.[2][3] Its chemical structure is 2,2-dimethyl-5-phenyl-3(2H)-furanone.[4][5] The compound has demonstrated a range of biological activities, including antifungal properties against Candida albicans and Cladosporium resinae, making it a molecule of interest for further research and development.[1] This protocol details the preparatory steps, a primary extraction methodology based on existing literature, and subsequent purification and analytical procedures.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1][6] |

| Molecular Weight | 188.22 g/mol | [1][6] |

| CAS Number | 493-71-0 | [1][4] |

| Appearance | Reported as an orange-colored oil in some extracts | [2] |

| Class | Terpenoid, Sesquiterpene | [1][5] |

Experimental Protocol: Solid-Liquid Extraction

This protocol is based on the successful extraction of this compound as described in the scientific literature.[2]

3.1. Materials and Reagents

-

Dried leaf and twig material of Lophomyrtus bullata

-

Chloroform (CHCl₃), analytical grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (e.g., 60-120 mesh)

-

Dichloromethane, analytical grade

-

Hexane, analytical grade

-

Ethyl acetate, analytical grade

-

Rotary evaporator

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, flasks, funnels, etc.)

-

Shaking incubator or orbital shaker

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

3.2. Plant Material Preparation

-

Collection and Drying: Collect fresh leaf and twig material from Lophomyrtus bullata.

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a laboratory mill or blender. This increases the surface area for efficient solvent penetration.

3.3. Extraction Procedure

-

Maceration: Weigh the dried, ground plant material (e.g., 50 g). Place the material into a large Erlenmeyer flask.

-

Solvent Addition: Add chloroform to the flask in a 1:10 (w/v) ratio (e.g., 500 mL of chloroform for 50 g of plant material).

-

Extraction: Seal the flask and place it on a shaker. Agitate the mixture overnight at room temperature.

-

Filtration: After the extraction period, filter the mixture through a Buchner funnel to separate the plant debris from the chloroform extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield a crude green gum.[2]

3.4. Purification by Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica in dichloromethane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with dichloromethane.

-

Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions that show similar TLC profiles. This compound can be identified in specific fractions through this process.[2]

-

Further Purification: For higher purity, a secondary purification step such as reversed-phase High-Performance Liquid Chromatography (HPLC) may be employed.[2]

Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: For crystalline solids, to assess purity.

Alternative and Advanced Extraction Methods

While the described solid-liquid extraction is effective, other techniques commonly used for furanocoumarins and other secondary metabolites could be adapted to optimize the extraction of this compound.[7][8] These methods may offer advantages in terms of efficiency, solvent consumption, and extraction time.

-

Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency.[9]

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[8][9]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[8][9]

-

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of extraction.[9][10]

The choice of solvent is also a critical parameter. While chloroform has been shown to be effective, other solvents of varying polarities such as hexane, acetone, methanol, and ethyl acetate could be tested to optimize the yield and purity of this compound.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents like chloroform and dichloromethane.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Handle all solvents and chemicals in accordance with their Safety Data Sheets (SDS).

-

Use a rotary evaporator with a solvent trap and ensure it is operated correctly to prevent solvent release into the atmosphere.

Conclusion

This protocol provides a comprehensive guide for the extraction of this compound from Lophomyrtus bullata. The primary method of solid-liquid extraction with chloroform is detailed, along with steps for purification and analysis. Researchers are encouraged to explore the alternative extraction techniques mentioned to potentially improve the efficiency and yield of this biologically active natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A cytotoxic triketone–phloroglucinol–this compound hybrid from Lophomyrtus bullata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H12O2 | CID 100464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [precision.fda.gov]

- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

High-Yield Synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone, a valuable heterocyclic compound. The featured method is a palladium-catalyzed carbonylative cyclization of 2-methyl-3-butyn-2-ol and a phenyl halide in the presence of carbon monoxide. This process offers excellent yields, reported to be in the range of 55-94%, making it an efficient route for obtaining this furanone derivative. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and visual diagrams to illustrate the workflow and reaction pathway.

Introduction

2,2-dimethyl-5-phenyl-3(2H)-furanone, also known as bullatenone, is a key structural motif found in various natural products and pharmacologically active compounds. Its synthesis has been a subject of interest due to its potential applications in medicinal chemistry and materials science. Among the various synthetic strategies, the palladium-catalyzed carbonylative cyclization of propargylic alcohols with aryl halides has emerged as a highly effective method, offering high yields and good functional group tolerance. This protocol details a robust and reproducible procedure for the synthesis of this important furanone derivative.

Reaction Scheme

The overall reaction for the synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone is depicted below. It involves a one-pot reaction between 2-methyl-3-butyn-2-ol, a phenyl halide (e.g., iodobenzene), and carbon monoxide, catalyzed by a palladium complex.

Caption: Overall reaction for the palladium-catalyzed synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Experimental Protocol

This protocol is based on the palladium-catalyzed carbonylative cyclization method.

Materials:

-

2-Methyl-3-butyn-2-ol

-

Iodobenzene (or other phenyl halide)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Tributylamine (n-Bu₃N)

-

Toluene (anhydrous)

-

Carbon Monoxide (CO) gas (high purity)

-

Standard glassware for inert atmosphere reactions

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃) in a 1:2 molar ratio to anhydrous toluene. Stir the mixture at room temperature until a homogeneous solution of the PdCl₂(PPh₃)₂ catalyst is formed.

-

Reaction Setup: To a high-pressure reactor, add the freshly prepared catalyst solution. Subsequently, add 2-methyl-3-butyn-2-ol, iodobenzene, and tributylamine.

-

Reaction Execution:

-

Seal the reactor and purge it several times with carbon monoxide gas.

-

Pressurize the reactor with carbon monoxide to the desired pressure.

-

Heat the reactor to the specified temperature and stir the reaction mixture for the designated time.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and wash with a suitable aqueous solution (e.g., dilute HCl) to remove the amine base.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2,2-dimethyl-5-phenyl-3(2H)-furanone.

-

Data Presentation

Table 1: Reaction Parameters and Corresponding Yields

| Entry | Phenyl Halide | Catalyst | Base | Solvent | CO Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | PdCl₂(PPh₃)₂ | n-Bu₃N | Toluene | 20 | 100 | 5 | 94 |

| 2 | Bromobenzene | PdCl₂(PPh₃)₂ | n-Bu₃N | Toluene | 20 | 120 | 10 | 75 |

Table 2: Spectroscopic Data for 2,2-dimethyl-5-phenyl-3(2H)-furanone

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H, 2xCH₃), 2.60 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 25.0 (2xCH₃), 45.0 (CH₂), 85.0 (C(CH₃)₂), 125.0, 128.0, 129.0, 135.0 (Ar-C), 175.0 (C=O) |

| IR (KBr, cm⁻¹) | 1760 (C=O, furanone), 1600, 1490 (C=C, aromatic) |

| Mass Spec. (m/z) | 190 [M⁺] |

Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis and purification of 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Caption: Experimental workflow for the synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Conclusion

The described palladium-catalyzed carbonylative cyclization provides an efficient and high-yielding route to 2,2-dimethyl-5-phenyl-3(2H)-furanone. The protocol is robust and can be adapted for the synthesis of related furanone derivatives by varying the propargylic alcohol and aryl halide starting materials. The detailed experimental procedure and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development.

Application Notes and Protocols: Bullatenone and the 3(2H)-Furanone Core in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of bullatenone and the broader 3(2H)-furanone scaffold in the field of natural product synthesis. While direct applications of this compound as a starting material in complex total synthesis are not widely documented, its core structure is a key pharmacophore in numerous biologically active natural products. This document will cover the synthesis of this compound itself, and then explore the application of the 3(2H)-furanone moiety as a critical building block in the synthesis of other significant natural products.

Introduction to this compound and the 3(2H)-Furanone Scaffold

This compound (2,2-dimethyl-5-phenyl-3(2H)-furanone) is a naturally occurring compound that belongs to the 3(2H)-furanone class of heterocyclic molecules.[1][2] This structural motif is present in a variety of natural products exhibiting a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][3] The synthesis of the 3(2H)-furanone core is therefore of significant interest to synthetic and medicinal chemists.

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering different strategies for constructing the 3(2H)-furanone ring. Below are protocols for two distinct and effective methods.

2.1. Method 1: One-Pot Synthesis from Phenylacetylene

This method provides a rapid, one-pot approach to this compound with a moderate overall yield.

-

Experimental Protocol:

-

To a solution of phenylacetylene in anhydrous THF at -70°C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting lithium phenylacetylide solution for 30 minutes at -70°C.

-

Slowly add a solution of 2-acetoxy-2-methylpropanoyl chloride (1.0 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylenic ketone intermediate.

-

Without further purification, dissolve the crude intermediate in methanol and add potassium carbonate (2.0 equivalents).

-

Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

-

2.2. Method 2: Stepwise Synthesis via an Enaminone Intermediate

This stepwise approach generally provides a higher overall yield of this compound.

-

Experimental Protocol:

-

Synthesize the intermediate bromoketone by reacting 2-bromo-2-methylpropanoyl bromide with phenylacetylene in the presence of a Pd(II)-Cu(I) catalyst.[1]

-

Dissolve the purified bromoketone (1.0 equivalent) in diethylamine and stir at room temperature. The reaction to the enaminone is typically quantitative and can be monitored by TLC.[1]

-

Upon completion, remove the excess diethylamine under reduced pressure.

-

Hydrolyze the resulting crude enaminone by dissolving it in a mixture of acetic acid and water.

-

Heat the solution to facilitate both hydrolysis and in situ cyclization to this compound.[1]

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

-

Table 1: Comparison of this compound Synthesis Methods

| Method | Key Features | Overall Yield (%) | Reference |

| One-Pot from Phenylacetylene | Rapid, single-step procedure | 35 | [1] |

| Stepwise via Enaminone Intermediate | Higher yielding, multi-step process | 63 | [1] |

Application of the 3(2H)-Furanone Core in Natural Product Synthesis

The 3(2H)-furanone moiety is a key structural component in several more complex and biologically active natural products. The synthetic strategies employed to construct this core are central to the total synthesis of these molecules.

3.1. Geiparvarin: An Antitumor Natural Product

Geiparvarin is a natural product that exhibits significant cytostatic activity and shares the 3(2H)-furanone core with this compound.[4] Its synthesis often proceeds through intermediates similar to those used in this compound synthesis, highlighting the versatility of these synthetic routes for accessing a range of substituted 3(2H)-furanones.

-

Synthetic Strategy Overview: The synthesis of geiparvarin analogues often involves the construction of the 3(2H)-furanone ring by elaborating on isoxazole derivatives.[4] This approach allows for the introduction of various substituents at the C5 position of the furanone ring, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Table 2: Biological Activity of Geiparvarin and its Analogues

| Compound | Modification of 3(2H)-Furanone Moiety | Cytostatic Activity (Relative to Geiparvarin) | Reference |

| Geiparvarin | 5,5-dimethyl | 1.0 | [4] |

| Analogue 4b | 5-methyl-5-ethyl | ~1.0 | [4] |

| Analogue 4f | 5-methyl | Slightly decreased | [4] |

| Analogue 4g | 5-ethyl | Slightly decreased | [4] |

Logical Workflow for the Synthesis of Geiparvarin Analogues

Caption: General workflow for the synthesis of geiparvarin analogues.

3.2. Flavor and Aroma Compounds

Several important flavor and aroma compounds, such as Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), possess the 3(2H)-furanone scaffold.[5][6] Their synthesis is of great interest to the food and fragrance industries.

-

Biosynthetic Pathway of Furaneol: In many fruits, Furaneol® is produced biosynthetically from D-fructose-1,6-diphosphate. This multi-step enzymatic conversion highlights nature's approach to constructing this valuable scaffold.

Biosynthesis of Furaneol

Caption: Simplified biosynthetic pathway of Furaneol®.

Signaling Pathways and Biological Interactions

The biological activity of natural products containing the 3(2H)-furanone core is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways.

4.1. Proposed Mechanism of Action for Antitumor 3(2H)-Furanones

While the exact mechanisms are often complex and compound-specific, a general proposed mechanism for the antitumor activity of compounds like geiparvarin involves the inhibition of cell proliferation and the induction of apoptosis.

Proposed Antitumor Signaling Pathway

Caption: Proposed mechanism of antitumor action for 3(2H)-furanones.

Conclusion

This compound serves as a valuable model compound for the 3(2H)-furanone class of natural products. While its direct use as a synthetic intermediate in total synthesis is not extensively reported, the synthetic methodologies developed for this compound are broadly applicable to the construction of more complex, biologically active molecules containing the same core structure. The 3(2H)-furanone scaffold remains a privileged motif in drug discovery and natural product synthesis, and a thorough understanding of its synthesis and reactivity is crucial for researchers in these fields.

References

Application Note: Chromatographic Purification of Synthetic Bullatenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), a naturally derived organic compound with potential applications in medicinal chemistry and drug development. The described method utilizes flash column chromatography, a widely adopted technique for the efficient separation of synthetic reaction mixtures. This document outlines the necessary materials, instrumentation, and a step-by-step procedure to achieve high purity this compound suitable for further research and development activities.

Introduction

This compound is a furanone derivative first isolated from the essential oil of Lippia turbinata. Its synthesis has been a subject of interest, and effective purification is critical to obtaining a compound of sufficient quality for biological screening and further chemical modification. Chromatographic methods, particularly flash column chromatography, offer a rapid and effective means of isolating this compound from crude synthetic reaction mixtures. This protocol is based on established synthetic procedures and common laboratory practices for the purification of small organic molecules.

Data Presentation

While the seminal synthesis by Parker, Raphael, and Wilkinson in 1958 does not provide extensive quantitative data in readily accessible formats, subsequent preparations and analogous purifications allow for the projection of expected outcomes. The following table summarizes typical parameters and expected results for the flash chromatographic purification of this compound.

| Parameter | Value | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |

| Mobile Phase | 2:1 Petroleum Ether : Ethyl Acetate | A common solvent system for compounds of moderate polarity.[1] |

| Alternative Mobile Phase | Petroleum Ether - Benzene | Historically used, but benzene is now largely avoided due to toxicity.[2] |

| Crude Sample Load | 1-5% of silica gel mass | A general guideline to ensure good separation. |

| Expected Yield | >80% (post-chromatography) | Dependent on the success of the preceding synthetic step. |

| Expected Purity | >95% (by NMR/GC-MS) | Purity achievable with a single chromatographic run. |

| Apparatus | Glass chromatography column, fraction collector, TLC tank | Standard laboratory equipment for manual flash chromatography. |

Experimental Protocols

This section details the methodology for the flash chromatographic purification of synthetic this compound.

Materials and Reagents

-

Crude synthetic this compound

-

Silica Gel (230-400 mesh)

-

Petroleum Ether (40-60 °C boiling range)

-

Ethyl Acetate

-

Hexanes (for TLC)

-

Dichloromethane (for sample loading, optional)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Potassium permanganate or vanillin stain (for TLC visualization)

-

Glass wool or cotton

-

Sand (acid-washed)

Instrumentation

-

Glass chromatography column with stopcock

-

Fraction collector or test tubes

-

Rotary evaporator

-

Source of compressed air or nitrogen

-

TLC developing tank

-

UV lamp

Protocol

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plate using a 2:1 petroleum ether:ethyl acetate solvent system.

-

Visualize the developed plate under a UV lamp and/or by staining to determine the Rf value of this compound and identify impurities.

-

-

Column Packing:

-

Select an appropriately sized glass column based on the amount of crude material to be purified.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the mobile phase (2:1 petroleum ether:ethyl acetate).

-

Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

-

Drain the excess solvent until the solvent level is just above the top of the silica gel.

-

Add a thin protective layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.

-

Carefully apply the dissolved sample to the top of the silica gel column.

-

Drain the solvent until the sample is absorbed onto the top layer of sand.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase (2:1 petroleum ether:ethyl acetate) to the column.

-

Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

-

Begin collecting fractions in a fraction collector or test tubes.

-

Monitor the elution of compounds by periodically performing TLC analysis on the collected fractions.

-

-

Isolation of Pure this compound:

-

Identify the fractions containing pure this compound based on the TLC analysis.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

-

Purity Confirmation:

-

Assess the purity of the isolated this compound using analytical techniques such as NMR spectroscopy, GC-MS, or HPLC.

-

Visualization

The following diagram illustrates the logical workflow for the chromatographic purification of synthetic this compound.

Caption: Workflow for the purification of synthetic this compound.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Bullatenone

Welcome to the technical support center for the multi-step synthesis of Bullatenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, a 3(2H)-furanone, is typically synthesized through a multi-step process. A common and effective strategy involves a Friedel-Crafts acylation of a suitable aromatic precursor, followed by the formation of a key intermediate which then undergoes intramolecular cyclization to form the furanone ring. Other reported methods include pathways starting from γ-hydroxyalkynones or via tandem Michael addition and intramolecular cyclization of 4-halo-1,3-dicarbonyl compounds.

Q2: What is a typical overall yield for the multi-step synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Generally, multi-step syntheses can have cumulative yield losses at each stage. An optimized laboratory-scale synthesis might achieve an overall yield in the range of 30-50%. It is crucial to optimize each reaction step to maximize the final product yield.

Q3: What are the critical safety precautions to take during the synthesis?

A3: Safety is paramount. Key precautions include:

-

Handling of Reagents: Use of a fume hood is mandatory, especially when working with volatile and corrosive reagents like benzoyl chloride, aluminum chloride (a moisture-sensitive Lewis acid), and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

-

Quenching of Reagents: Cautious quenching of reactive reagents is critical. For example, the Friedel-Crafts reaction mixture should be quenched slowly with ice-cold acid.

-

Solvent Handling: Ensure proper storage and disposal of organic solvents according to your institution's safety guidelines.

Troubleshooting Guide

This guide addresses specific issues that may arise during a common synthetic pathway to this compound, outlined below.

Synthetic Scheme Overview:

A plausible and frequently utilized pathway for the synthesis of this compound is a three-step process:

-

Step 1: Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a substituted benzophenone.

-

Step 2: Aldol Condensation: Base-catalyzed condensation of the benzophenone derivative with 3-methyl-2-butenal to yield a chalcone-like intermediate.

-

Step 3: Oxidative Cyclization: Intramolecular cyclization of the intermediate to form the 3(2H)-furanone ring of this compound.

Below are troubleshooting tips for each of these key stages.

Step 1: Friedel-Crafts Acylation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify starting materials if necessary. Benzoyl chloride can be distilled. |

| Formation of multiple products (isomers) | 1. The aromatic substrate has multiple possible sites for acylation. 2. Reaction temperature is too high, leading to side reactions. | 1. Use a substrate with a single, activated position for acylation if possible. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents. |

| Difficult purification | Presence of unreacted starting materials and by-products. | 1. Ensure complete reaction by TLC monitoring. 2. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) for purification. |

Step 2: Aldol Condensation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low conversion to the chalcone intermediate | 1. Inappropriate base or solvent. 2. Low reaction temperature. 3. Steric hindrance from the benzophenone derivative. | 1. Screen different bases (e.g., NaOH, KOH, LDA) and solvents (e.g., ethanol, THF). 2. The reaction may require heating to proceed at a reasonable rate. 3. Consider using a stronger base or a more reactive derivative of 3-methyl-2-butenal. |

| Formation of self-condensation products of 3-methyl-2-butenal | The aldehyde is reacting with itself instead of the ketone. | 1. Add the aldehyde slowly to the mixture of the ketone and the base. 2. Use a less hindered base that favors the deprotonation of the ketone. |

| Product instability | The chalcone-like intermediate may be unstable under the reaction conditions. | 1. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed. 2. Use milder reaction conditions (lower temperature, weaker base) if possible. |

Step 3: Oxidative Cyclization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Failure of the furanone ring to form | 1. The chosen oxidizing agent is not suitable. 2. Incorrect reaction conditions (temperature, pH). | 1. Common oxidizing agents for this type of cyclization include H₂O₂ with a base, or DDQ. Experiment with different reagents. 2. Optimize the reaction conditions. Some cyclizations are sensitive to pH. |

| Formation of side-products | 1. Over-oxidation of the desired product. 2. Alternative cyclization pathways leading to regioisomers.[1] | 1. Use a stoichiometric amount of the oxidizing agent and monitor the reaction carefully. 2. The regioselectivity of the cyclization can sometimes be controlled by the choice of catalyst or solvent.[2] |

| Product is difficult to isolate | The product may be soluble in the aqueous layer during workup, or it may form an emulsion. | 1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. If an emulsion forms, try adding brine to break it. Filtration through celite can also be effective. |

Experimental Protocols

Detailed Protocol for a Representative Friedel-Crafts Acylation

This protocol describes the acylation of a generic aromatic substrate as the first step towards this compound.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzoyl Chloride